molecular formula C11H12N2O2 B6619238 (R)-3-Benzyl-piperazine-2,5-dione CAS No. 23927-19-7

(R)-3-Benzyl-piperazine-2,5-dione

Cat. No.: B6619238
CAS No.: 23927-19-7
M. Wt: 204.22 g/mol
InChI Key: UZOJHXFWJFSFAI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Benzyl-piperazine-2,5-dione is a chiral compound belonging to the 2,5-diketopiperazine (DKP) class, the smallest cyclic dipeptide framework found in a wide range of biologically active natural products . This scaffold is highly valued in medicinal chemistry for its conformational rigidity, superior resistance to enzymatic degradation compared to linear peptides, and its ability to interact with diverse biological targets . The benzyl substituent on the chiral carbon enhances the molecule's lipophilicity, a key factor that can improve cell membrane permeability and has been linked to enhanced anticancer properties in related DKP molecules . Piperazine-2,5-dione derivatives have demonstrated significant potential in pharmacological research, particularly as anticancer agents . Structurally related DKP compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key pathways, including the upregulation of caspase enzymes (such as caspase-3 and caspase-8) and tumor suppressor protein p53, while simultaneously downregulating anti-apoptotic proteins like BCL2 . The DKP core serves as a versatile and privileged structure in drug discovery, allowing for synthetic modifications at multiple positions to explore structure-activity relationships and develop novel therapeutic candidates . This compound is intended for research applications only and is a key building block for scientists investigating new oncological treatments, enzyme inhibitors, and other biologically active agents. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-benzylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJHXFWJFSFAI-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Conformational Analysis of R 3 Benzyl Piperazine 2,5 Dione and Derivatives

Spectroscopic Methodologies for Structural Elucidation

A variety of spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of (R)-3-benzyl-piperazine-2,5-dione and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., cis/trans Isomer Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of substituted piperazine-2,5-diones, particularly for distinguishing between cis and trans isomers. csu.edu.aututorchase.com The spatial arrangement of substituents on the DKP ring leads to distinct chemical shifts for the ring protons. tutorchase.com

In the case of disubstituted piperazine-2,5-diones, the relative stereochemistry can be assigned by analyzing the chemical shifts of the α-protons (the protons attached to the carbons bearing the substituents). For instance, in DKPs with aromatic side chains, the aromatic ring can induce a magnetic anisotropic effect, causing notable shifts in the resonances of nearby protons. csu.edu.au It has been reported that for cis-isomers, the α-proton resonance is typically shifted downfield compared to the corresponding proton in the trans-isomer. csu.edu.au Conversely, the β-proton resonances (protons on the carbons adjacent to the carbonyl groups) in the cis-isomer are often shifted upfield relative to the trans-isomer. csu.edu.au

Nuclear Overhauser Effect (NOE) spectroscopy is also a valuable technique for stereochemical assignment. NOE enhancements are observed between protons that are close in space, and the pattern of these enhancements can differentiate between cis and trans isomers. csu.edu.au For example, in a cis-isomer, an NOE would be expected between the two α-protons, whereas this would be absent in the trans-isomer.

The table below provides a general illustration of how ¹H NMR chemical shifts can differ between cis and trans isomers of a disubstituted piperazine-2,5-dione.

ProtonExpected Chemical Shift Trend (cis vs. trans)
α-ProtonDownfield in cis isomer
β-ProtonUpfield in cis isomer

This table provides a generalized trend and actual chemical shifts can vary depending on the specific substituents and solvent used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum of a piperazine-2,5-dione derivative typically shows strong absorption bands corresponding to the amide carbonyl (C=O) stretching vibrations, usually in the region of 1650-1700 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a band in the range of 3200-3400 cm⁻¹. The presence of the benzyl (B1604629) group would also give rise to characteristic bands for aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The piperazine-2,5-dione core itself has weak UV absorption. However, the presence of the benzyl group, a chromophore, results in characteristic absorption bands in the UV region, typically around 250-270 nm, corresponding to the π → π* transitions of the aromatic ring. Intrinsic fluorescence analyses, in conjunction with UV-Vis, can also be employed to study binding interactions. researchgate.net

Typical Spectroscopic Data for a Piperazine-2,5-dione Derivative:

Spectroscopic TechniqueCharacteristic Absorption
IR (cm⁻¹)~3300 (N-H stretch), ~1650 (C=O stretch)
UV-Vis (nm)~260 (aromatic π → π*)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₁H₁₂N₂O₂ for the parent compound). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for piperazine-2,5-diones involve cleavage of the amide bonds and the side chains. For this compound, a prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇), resulting in a significant peak in the spectrum. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Crystal structure analysis can confirm the absolute stereochemistry at the chiral center (the (R)-configuration in this case) and reveal the conformation of the piperazine-2,5-dione ring. It also provides insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the crystal. nih.gov For instance, the amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors, leading to the formation of extended networks in the solid state. researchgate.net The benzyl group can also participate in π-π stacking interactions, further influencing the crystal packing. nih.gov The first compound containing a peptide bond to be characterized by X-ray crystallography was the parent compound, 2,5-diketopiperazine, in 1938. wikipedia.org

Conformational Studies

The biological activity and chemical reactivity of this compound are intrinsically linked to its conformational preferences.

Analysis of Piperazine-2,5-dione Ring Conformations (e.g., Boat Conformation)

The six-membered piperazine-2,5-dione ring is not planar and can adopt various non-planar conformations. The most common conformation is a boat-like or a flattened boat conformation. baranlab.org The degree of puckering of the ring is influenced by the nature and stereochemistry of the substituents.

For cis-3,6-disubstituted piperazine-2,5-diones, a boat conformation is generally preferred. baranlab.org In the case of this compound, which is a monosubstituted derivative, the ring is also expected to adopt a non-planar conformation. The benzyl group will occupy a pseudo-axial or pseudo-equatorial position, and the equilibrium between these conformers will depend on steric and electronic factors. In some instances, the aromatic side chain can fold over the DKP ring. acs.org The rigidity of the DKP ring is limited due to potential steric hindrance from substituents, leading to conformations ranging from pseudo boat or chair to twisted shapes. acs.org

Computational modeling and NMR spectroscopic data, particularly the analysis of coupling constants and NOEs, can provide valuable insights into the preferred conformation of the piperazine-2,5-dione ring in solution.

Influence of Substituents and Intermolecular Interactions on Conformation (e.g., Hydrogen Bonding, π-Stacking)

Substituents on the DKP core can induce specific conformational preferences. When aromatic side chains are present, as in the case of the benzyl group, they can cause noticeable shifts in the Nuclear Magnetic Resonance (NMR) signals of the DKP ring protons. csu.edu.au This phenomenon, known as magnetic anisotropic deshielding, arises from the aromatic side chain adopting a folded conformation to maximize overlap with the DKP ring. csu.edu.au The exact nature of this folding and the resulting chemical shifts can depend on the stereochemistry (cis or trans) of the substituents. csu.edu.au For example, studies on various substituted DKPs have shown that the chemical shift of the proton at the 2-position of a cis-DKP is typically downfield compared to the corresponding trans-isomer. csu.edu.au

Intermolecular interactions, particularly hydrogen bonding and π-stacking, are crucial in assembling DKP molecules into ordered supramolecular structures in the solid state. nih.govnih.gov The piperazine-2,5-dione scaffold contains both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups). These sites readily participate in self-assembly. In crystalline piperazine-2,5-dione, molecules are linked by pairs of N-H···O hydrogen bonds to form ribbons, which are further connected into sheets by C-H···O interactions. researchgate.net

In derivatives like this compound, the presence of the aromatic benzyl group introduces the possibility of π-π stacking interactions. nih.gov These interactions occur when aromatic rings align face-to-face or face-to-edge, contributing to the stability of the crystal lattice. nih.govnih.gov The combination of hydrogen bonding and π-stacking can lead to the formation of complex and robust networks. nih.govnih.gov For instance, research on piperazine-2,5-diones with phenyl rings at the 3- and 6-positions has shown they can form linear and network structures through these combined interactions. nih.gov The specific geometry of these interactions is often a result of minimizing steric hindrance while maximizing attractive forces. For example, crystallographic analysis of a cis-dibenzyl DKP derivative revealed a gauche conformation of the benzyl moiety, adopted to satisfy the requirements of an extended hydrogen-bonded lattice and to minimize steric clashes that would prevent planar stacking of the aromatic rings. csu.edu.au

The influence of different interaction types on the supramolecular assembly is summarized in the table below.

Interaction TypeParticipating GroupsEffect on Conformation/AssemblyExample System
N-H···O Hydrogen BondingAmide N-H (donor), Carbonyl C=O (acceptor)Links DKP molecules into primary chains or ribbons. researchgate.netPiperazine-2,5-dione crystals researchgate.net
C-H···O Hydrogen BondingAliphatic/Aromatic C-H (donor), Carbonyl C=O (acceptor)Connects primary hydrogen-bonded ribbons into extended 2D sheets. researchgate.netPiperazine-2,5-dione crystals researchgate.net
π-π StackingAromatic rings (e.g., Benzyl group)Stabilizes crystal packing through parallel or offset stacking of aromatic moieties. nih.govnih.govDKPs with aromatic side chains csu.edu.aunih.gov
Folded ConformationAromatic side chain and DKP ringMaximizes intramolecular overlap, influencing NMR chemical shifts. csu.edu.aucis- and trans-isomers of benzyl-substituted DKPs csu.edu.au

Determination of Absolute Configurations via Spectroscopic Methods

Establishing the absolute configuration of chiral molecules like this compound is fundamental to understanding their structure-function relationships. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful tools for this purpose. These techniques, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), when combined with quantum chemical calculations, provide a reliable, non-destructive means of assigning absolute stereochemistry. mdpi.commdpi.commdpi.com

The standard workflow involves two main steps: first, a conformational analysis is performed to identify all low-energy conformers of the molecule. nih.gov Second, the spectra (ECD or VCD) for these conformers are calculated using theoretical methods like Density Functional Theory (DFT). mdpi.comrsc.org The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. The absolute configuration is then assigned by comparing the sign and shape of this calculated spectrum with the experimentally measured one. mdpi.commdpi.com A good match between the experimental and calculated spectra for a specific enantiomer confirms its absolute configuration. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures differences in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting Cotton effects (CEs) are highly sensitive to the spatial arrangement of chromophores and their surrounding chiral environment. For diketopiperazines, the amide and aromatic chromophores give rise to characteristic ECD signals. researchgate.net For example, studies on thiodiketopiperazines have shown that a negative Cotton effect around 254 nm can be indicative of a 2R configuration. researchgate.net This approach has been successfully used to assign the absolute configuration of numerous complex natural products containing diketopiperazine rings by comparing experimental ECD data with those of known compounds or with theoretically calculated spectra. mdpi.comnih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the IR region, corresponding to vibrational transitions. nih.gov VCD is particularly advantageous because a molecule has many more vibrational bands than electronic transitions, providing a rich fingerprint of its three-dimensional structure. rsc.orgquick.cz It is highly sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. VCD has proven effective in the diastereomeric discrimination of DKP peptides. rsc.orgnih.gov In challenging cases where a chiral center is located in a flexible side chain, making ECD analysis difficult, VCD can provide the necessary data to make an unambiguous assignment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a chiroptical technique itself, NMR spectroscopy can also be employed to determine absolute configuration, often through the use of chiral derivatizing agents or by analyzing specific spatial interactions. A novel strategy involves the deliberate formation of DKP derivatives from α-amino acids to facilitate the determination of their absolute configuration via simple ¹H-NMR analysis, bypassing the need for complex purification. researchgate.net The distinct spatial arrangement of substituents in diastereomeric DKPs leads to measurable differences in chemical shifts and nuclear Overhauser effects (NOEs), which can be correlated to a specific configuration. csu.edu.auresearchgate.net

The following table summarizes the application of these spectroscopic methods.

Spectroscopic MethodPrincipleApplication to DKP DerivativesReference Example
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis light by electronic transitions.Assigns absolute configuration by comparing experimental spectra to DFT-calculated spectra or known analogues. nih.govresearchgate.netAssignment of (2S,3R,4S) configuration to (-)-radicinol by applying the exciton (B1674681) chirality method to its ECD spectrum. mdpi.com
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized IR light by vibrational transitions.Provides a detailed structural fingerprint for assigning absolute configuration, especially for molecules with flexible chiral centers. mdpi.comUsed to study dimer formation in cyclo-diphenylalanine and to discriminate between diastereomers. nih.gov
Nuclear Magnetic Resonance (NMR)Analysis of chemical shifts and spatial correlations (e.g., NOE) in diastereomeric environments.Determination of cis/trans isomerism and relative stereochemistry; can determine absolute configuration using chiral derivatizing agents or by analyzing DKP derivatives of amino acids. csu.edu.auresearchgate.netA method for accessing DKPs to determine the absolute configuration of α-amino acids via ¹H-NMR. researchgate.net

Chemical Reactivity and Transformation Pathways of R 3 Benzyl Piperazine 2,5 Dione

Oxidation Reactions of the Benzyl (B1604629) Moiety

The benzylic position, the carbon atom directly attached to the benzene (B151609) ring, is particularly susceptible to oxidation due to the resonance stabilization of the resulting benzylic radical or carbocation intermediates. chemistrysteps.comlibretexts.org While specific studies detailing the oxidation of the benzyl group in (R)-3-benzyl-piperazine-2,5-dione are not extensively documented in readily available literature, the general principles of benzylic oxidation can be applied.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used to oxidize alkylbenzenes. chemistrysteps.com These reactions typically proceed if there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com The reaction involves the cleavage of the benzylic C-H bond, ultimately leading to the formation of a carboxylic acid at that position. chemistrysteps.com Applying this to this compound would be expected to yield a ketone at the benzylic position, given the tertiary nature of the carbon if it were to undergo further oxidation to a carboxylic acid would require cleavage of the C-C bond.

More selective and milder reagents also exist for benzylic oxidation, which could potentially convert the benzylic CH₂ group into a carbonyl group (ketone). nih.gov The table below summarizes various reagent systems known for the oxidation of benzylic C-H bonds to ketones, which could theoretically be applied to this compound.

Oxidant System Catalyst/Conditions Potential Product
Periodic acid (H₅IO₆)Chromium(VI) oxide (CrO₃)(R)-3-benzoyl-piperazine-2,5-dione
tert-Butyl hydroperoxide (TBHP)Copper(II) chloride (CuCl₂)(R)-3-benzoyl-piperazine-2,5-dione
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Potassium bromide (KBr)(R)-3-benzoyl-piperazine-2,5-dione
Sodium hypochlorite (B82951) (NaClO)TEMPO / Cobalt(II) acetate (B1210297) (Co(OAc)₂)(R)-3-benzoyl-piperazine-2,5-dione

This table presents potential oxidation reactions based on general methods for benzylic oxidation. Specific experimental data for this compound is not available in the cited sources.

Hydrogenation and Reduction Reactions

The hydrogenation of piperazine-2,5-dione derivatives can affect both the aromatic ring of the benzyl group and the amide carbonyls, depending on the reaction conditions. Subjecting substituted (Z,Z)-(benzylidene)piperazine-2,5-diones to hydrogenation typically results in the formation of two isomers, with the cis isomer often being the major product. csu.edu.auresearchgate.netchemrxiv.org

Catalytic hydrogenation is also a key method for deprotection strategies. For instance, N-benzyl groups on the piperazine (B1678402) ring can be removed via catalytic hydrogenolysis. This reaction is highly efficient for cleaving the N-benzyl bond to yield the corresponding N-unsubstituted DKP. Careful control of hydrogen pressure is necessary to prevent the over-reduction of the amide carbonyl groups.

Below is a table detailing typical conditions for related hydrogenation reactions.

Substrate Type Catalyst Solvent Pressure Product Yield
(Z,Z)-bis(benzylidene)piperazine-2,5-dionePd/CNot specifiedNot specifiedcis-bis(benzyl)piperazine-2,5-dione (Major)Not specified
N-benzyl protected DKP10% Pd/CEthanol3 atm H₂Deprotected DKP>90%

Data compiled from studies on related diketopiperazine structures. csu.edu.auresearchgate.netchemrxiv.org

Halogenation Reactions (e.g., with N-Bromosuccinimide)

The benzylic hydrogens of this compound are activated for radical substitution reactions. libretexts.org Benzylic bromination, a common transformation, is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under light irradiation. chemistrysteps.comcommonorganicchemistry.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical mechanism. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, makes this position highly selective for halogenation over other C-H bonds in the molecule. chemistrysteps.comlibretexts.org

The use of NBS is advantageous as it provides a low, steady concentration of bromine (Br₂), which minimizes competitive electrophilic addition to the aromatic ring. chadsprep.com The expected product of the reaction of this compound with NBS would be (R)-3-(bromo(phenyl)methyl)piperazine-2,5-dione. This halogenated intermediate can then serve as a precursor for further functionalization through nucleophilic substitution reactions.

General conditions for benzylic bromination are outlined in the table below.

Reagent Initiator/Condition Solvent Temperature
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon tetrachloride (CCl₄)Reflux
N-Bromosuccinimide (NBS)Light (hν)Carbon tetrachloride (CCl₄)Reflux

This table presents common conditions for the Wohl-Ziegler bromination of benzylic positions. commonorganicchemistry.comchadsprep.com

Regioselective and Diastereoselective Transformations

The rigid, chiral scaffold of this compound makes it an excellent substrate for stereoselective reactions.

Diastereoselective Hydrogenation: As mentioned in section 4.2, the hydrogenation of unsaturated precursors to this compound, such as (Z)-3-benzylidenepiperazine-2,5-dione, can proceed with high diastereoselectivity. Studies on similar bis(arylidene)piperazine-2,5-diones have shown that hydrogenation using catalysts like Palladium on carbon (Pd/C) or Iridium complexes preferentially yields the cis isomer as the major product. csu.edu.auresearchgate.net This selectivity is attributed to the catalyst coordinating to one face of the relatively planar diketopiperazine ring and delivering hydrogen atoms from that same face. csu.edu.au

Regioselective Reactions: The diketopiperazine core has multiple reactive sites, allowing for regioselective transformations. For example, reactions involving brominated piperazine-2,5-diones with nucleophiles like triethyl phosphite (B83602) have been shown to be dependent on the nature of the N-substituents, indicating a degree of regiocontrol. rsc.org Furthermore, in the synthesis of unsymmetrical bis-arylidene derivatives, using a mono-N-acetylated piperazine-2,5-dione allows for a stepwise and regioselective condensation with different aromatic aldehydes. This control makes it possible to introduce different functionalities at the 3- and 6-positions of the DKP ring. mdpi.com Alkylation reactions on the nitrogen atoms can also be controlled to achieve regioselectivity, leading to either N1 or N4 substituted products, which can significantly influence the molecule's conformation and biological activity.

Theoretical and Computational Investigations of Diketopiperazines

In Silico Modeling to Predict and Elucidate Reaction Mechanisms

The formation of the diketopiperazine (DKP) scaffold, such as that in (R)-3-Benzyl-piperazine-2,5-dione, is a critical area of study. In silico modeling helps to elucidate the multi-step reaction pathways involved in their synthesis. The biosynthesis of DKPs minimally involves the binding and activation of two aminoacyl substrates, the transfer of an aminoacyl group to form a linear dipeptide intermediate, and finally, the cyclization of this dipeptide to produce the DKP product. nih.gov

Computational models have been developed to simulate these synthetic processes. One common route for DKP formation, particularly as a side reaction in solid-phase peptide synthesis (SPPS), involves the nucleophilic attack of an N-terminal nitrogen on the amide carbonyl group between the second and third amino acids. nih.gov This process leads to the cleavage of the dipeptide from the resin and its subsequent cyclization. nih.govnih.gov The presence of a proline residue in the penultimate position of a peptide sequence is known to make this side reaction particularly problematic. nih.gov

Studies have explored various strategies to form the DKP ring, including:

Cyclative Cleavage: This is a common strategy in solid-phase synthesis where the dipeptide cyclizes and cleaves from the solid support simultaneously, often yielding a high-purity product. nih.gov

Catalytic Condensation: Methods using catalysts like diboronic acid anhydride (B1165640) facilitate a three-step sequence of intermolecular condensation, deprotection, and intramolecular cyclization, notable for its efficiency and high atom economy. organic-chemistry.org

Enzymatic Synthesis: Chemoenzymatic methods offer a highly efficient and stereospecific route to DKP synthesis under mild conditions, avoiding issues like racemization that can occur in purely chemical syntheses. researchgate.net

These models help predict reaction outcomes and optimize synthetic strategies for creating specific DKP derivatives with desired functionalities.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal for understanding the electronic structure and inherent reactivity of diketopiperazines. epstem.netresearchgate.net These calculations provide insights into bond lengths, angles, and the distribution of electron density within the molecule.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO (E_gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. For diketopiperazine derivatives, these calculations help in understanding their interactions with biological targets.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum calculations. They illustrate the charge distribution across the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions, which are key to predicting intermolecular interactions like hydrogen bonding. researchgate.net

For the diketopiperazine core, ab initio molecular orbital calculations have been used to determine its stable conformations. For instance, calculations at the MP2/6-311++G(d,p) level revealed that the isolated diketopiperazine molecule adopts a boat configuration with C₂ symmetry, rather than the planar C₂h structure observed in its crystalline state. acs.org This indicates that intermolecular forces in the crystal lattice can overcome the small energy difference between conformations. baranlab.org

Table 1: Representative Quantum Chemical Calculation Parameters for Heterocyclic Compounds

scienceParameterdescriptionDescriptionfunctionsTypical Method
Geometry OptimizationFinds the lowest energy arrangement of atoms.DFT (e.g., B3LYP/6-31G(d,p)) epstem.net
Frontier Orbitals (HOMO/LUMO)Determines electronic reactivity and the energy gap.DFT, Ab initio methods researchgate.net
Molecular Electrostatic Potential (MEP)Maps charge distribution to predict interaction sites.Calculated from wave function/electron density researchgate.net
Vibrational FrequenciesPredicts infrared (IR) spectra to confirm structure.DFT calculations epstem.net

This table presents common parameters and methods used in quantum chemical calculations for organic molecules, analogous to those applied to diketopiperazines.

Computational Studies on Enzymatic Catalysis (e.g., CDPS Activity and Catalytic Residues)

Cyclodipeptide synthases (CDPSs) are a family of enzymes that produce diketopiperazines from aminoacyl-tRNA substrates. nih.govwikipedia.org Computational studies, combining quantum mechanics (QM) and molecular dynamics (MD), are essential for elucidating their complex catalytic mechanisms. chemrxiv.org

CDPSs utilize a ping-pong reaction mechanism involving two main steps:

Acyl-Enzyme Intermediate Formation: The aminoacyl part of the first substrate (an aminoacyl-tRNA) is transferred to a conserved catalytic serine residue on the enzyme. chemrxiv.orgacs.org

Cyclization: A second aminoacyl-tRNA binds, and its aminoacyl moiety attacks the first, now attached to the enzyme, forming a dipeptidyl-enzyme intermediate. This is followed by an intramolecular cyclization that releases the final diketopiperazine product. chemrxiv.org

Computational studies on CDPSs like AlbC, which produces cyclo(L-Phe-L-Phe), have identified key catalytic residues. chemrxiv.org MD simulations show how specific residues within the enzyme's active site stabilize reaction intermediates and transition states. For example, in AlbC, residues such as Gly35, Asn40, and His203 are crucial for stabilizing the initial Phe-enzyme intermediate. chemrxiv.org Other residues like Gln182 may act as a catalytic base to facilitate the formation of the dipeptidyl intermediate and the final cyclization step. chemrxiv.org

These computational insights are critical for enzyme engineering, aiming to create novel CDPSs that can produce a wider variety of cyclodipeptides for various applications. nih.gov

Table 2: Key Catalytic Residues in CDPSs Identified via Computational Studies

personResiduefunctionsProposed Function in AlbCbiotechStage of a-tRNA Catalysis
Ser37Covalent attachment of the first aminoacyl substrate. chemrxiv.orgFormation of Phe-enzyme intermediate
Asn40, His203Stabilization of intermediates throughout the cycle. chemrxiv.orgAll mechanistic steps
Gln182 / Glu182Acts as a catalytic base. chemrxiv.orgDipeptidyl intermediate formation and cyclization
Asn159Lowers the energy barrier for cyclization. chemrxiv.orgIntramolecular cyclization

This table summarizes the roles of specific amino acid residues in the AlbC cyclodipeptide synthase, as suggested by computational modeling. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional shape of this compound is not static but exists in a dynamic equilibrium of different conformations. Molecular dynamics (MD) simulations are used to explore this conformational landscape and understand the flexibility of the DKP ring. nih.gov

The 2,5-diketopiperazine ring can adopt several conformations, primarily described as planar, boat, or chair forms. acs.orgbaranlab.org While early X-ray crystallography studies suggested a planar ring structure in the solid state, gas-phase experiments and computational studies have shown that the boat conformation is often the lowest energy form in isolation. acs.orgbaranlab.org The energy difference between these conformers is typically small (around 1.5 kcal/mol), meaning that the environment (crystal packing or solvent) can easily influence the preferred shape. baranlab.org

For substituted DKPs like this compound, the nature and orientation of the substituent play a significant role:

Cis-disubstituted DKPs generally favor a boat conformation. baranlab.org

Aromatic substituents , like the benzyl (B1604629) group, have a tendency to fold over the DKP ring, which can force it into a more planar conformation. baranlab.org

MD simulations can model these dynamics over time, revealing the transitions between different puckering states and the orientation of the benzyl side chain. nih.gov This conformational analysis is crucial, as the specific 3D structure of the molecule is what determines its ability to bind to biological receptors and exert its activity. For example, MD simulations have been used to study how DKP derivatives bind to targets like G-protein-coupled receptors or stabilize proteins involved in apoptosis. researchgate.netmdpi.com

Biological Relevance and Mechanism Oriented Studies of R 3 Benzyl Piperazine 2,5 Dione and Its Analogs

Role as a Privileged Pharmacophore in Medicinal Chemistry

The piperazine-2,5-dione core is widely regarded as a "privileged scaffold" in medicinal chemistry. csu.edu.au This designation stems from its ability to serve as a versatile framework for the development of ligands that can interact with a variety of biological targets with high affinity and specificity. csu.edu.au The rigid, cyclic dipeptide structure of DKPs, such as (R)-3-Benzyl-piperazine-2,5-dione, offers several advantages for drug design. This framework allows for the precise spatial orientation of substituents, which is crucial for effective interaction with the binding sites of proteins and enzymes.

The piperazine (B1678402) skeleton is a key feature in numerous biologically active compounds, contributing to a wide range of therapeutic applications including antitumor, antibacterial, antifungal, and antiviral activities. tandfonline.comnih.gov The presence of two nitrogen atoms in the piperazine ring allows for modifications that can introduce hydrogen bond acceptors and hydrophobic groups, often without creating additional stereocenters. tandfonline.com

This compound, a cyclic dimer of the amino acids glycine (B1666218) and (R)-phenylalanine, is of particular interest. csu.edu.au Its benzyl (B1604629) substituent provides a lipophilic component that can enhance membrane permeability and interact with hydrophobic pockets in target proteins. nih.gov The DKP core itself is conformationally constrained and more resistant to enzymatic degradation compared to its linear dipeptide counterparts, which enhances its potential as a drug candidate. nih.gov This inherent stability and the capacity for diverse functionalization make the this compound scaffold a valuable starting point for the discovery of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies at a Conceptual Level for Functional Modifications

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. These studies involve systematically modifying the chemical structure and evaluating the impact on biological efficacy.

For piperazine-2,5-dione derivatives, SAR studies have revealed several key insights:

Substituents on the Piperazine Ring: The nature and position of substituents on the DKP ring are critical for activity. For instance, in a series of anticancer 3,6-diunsaturated 2,5-DKPs, the substituents on the benzylidene moieties significantly influenced their inhibitory capacity against cancer cell lines. mdpi.com

N-Alkylation/N-Arylation: Modification of the nitrogen atoms of the piperazine ring can have a profound effect on the compound's properties. N-methylation has been shown to alter the conformation of the DKP ring, which can in turn affect its biological activity. Introducing different groups at the N-1 and N-4 positions of the piperazine moiety is a common strategy to modulate activity, as seen in the development of various therapeutic agents. tandfonline.com

Stereochemistry: The stereochemistry at the chiral centers of the DKP ring is often a determining factor for biological activity. The (R) or (S) configuration of the substituents can lead to stereoselective interactions with biological targets, as observed in the case of EAAT2 modulators where stereoisomers exhibited different activities. acs.org

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in medicinal chemistry. For example, the piperazine ring itself can be considered a bioisostere of other cyclic amines, and its replacement can be used to probe SAR. nih.gov

A conceptual summary of SAR for functional modifications of the piperazine-2,5-dione scaffold is presented in the table below.

Modification SiteType of ModificationPotential Impact on ActivityReference
C-3 PositionVariation of the benzyl substituentAltered lipophilicity and interaction with hydrophobic pockets
C-3 and C-6 PositionsIntroduction of unsaturated bonds (e.g., benzylidene)Modulation of anticancer activity mdpi.com
N-1 and N-4 PositionsAlkylation or arylationAltered conformation, lipophilicity, and biological activity tandfonline.com
Chiral CentersInversion of stereochemistry (R vs. S)Stereoselective binding to targets, leading to different potencies acs.org

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of chiral diketopiperazines like (R)-3-Benzyl-piperazine-2,5-dione is an active area of research, with a growing emphasis on environmentally friendly and efficient methods.

Recent advancements have moved towards greener protocols. For instance, the cyclization of linear dipeptide precursors in water, often assisted by microwave irradiation, presents a sustainable alternative to traditional organic solvents. nih.gov Enzymatic synthesis is another promising green approach. Lipase-catalyzed acetylation, for example, can be used for the kinetic resolution of racemic mixtures to selectively obtain the desired (S)- or (R)-enantiomer with high enantiomeric excess.

Furthermore, novel catalytic systems are being developed to enhance enantioselectivity. The use of Rh/f-spiroPhos complex in the asymmetric hydrogenation of 3-alkylidene-2,5-diketopiperazines has demonstrated high enantioselectivities (up to 99.9% ee), offering an efficient route to chiral DKP derivatives. acs.org One-pot synthesis methodologies are also being explored to improve efficiency and reduce waste by combining multiple reaction steps into a single process. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Chiral Diketopiperazines

MethodKey FeaturesAdvantages
Classical Synthesis Often involves multi-step reactions with protecting groups.Well-established and versatile.
Green Synthesis (Microwave-assisted) Utilizes water as a solvent and microwave energy. nih.govReduced reaction times, lower energy consumption, environmentally friendly. nih.gov
Enzymatic Resolution Employs enzymes like lipases for selective reactions.High enantioselectivity, mild reaction conditions.
Asymmetric Catalysis Uses chiral catalysts (e.g., Rh/f-spiroPhos) for enantioselective hydrogenation. acs.orgHigh yields and excellent enantioselectivity. acs.org
One-Pot Synthesis Combines multiple synthetic steps in a single reaction vessel. researchgate.netIncreased efficiency, reduced waste and purification steps. researchgate.net

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its biological activity. Advanced spectroscopic and computational methods are pivotal in this endeavor.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is used to determine the conformation of benzyl-substituted diketopiperazines in solution. oup.com Studies have shown that these molecules often adopt a folded conformation due to intramolecular CH–π interactions between the benzyl (B1604629) group and the piperazine (B1678402) ring. oup.com

Computational techniques, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, provide deeper insights into the molecule's behavior. MD simulations can reveal the stability of the compound's interaction with biological targets, such as proteins. nih.govresearchgate.net For example, simulations have been used to study the binding of DKP derivatives to tubulin, a key protein in cancer therapy, showing how these compounds can induce conformational changes. nih.gov Energy decomposition analysis within these simulations can further identify the key residues and types of interactions (e.g., van der Waals forces) that are critical for binding affinity. nih.gov

Table 2: Advanced Techniques for Characterization

TechniqueInformation Obtained
1H NMR Spectroscopy Conformational analysis in solution, detection of intramolecular interactions. oup.com
Molecular Dynamics (MD) Simulations Dynamic behavior, binding stability with biological targets, conformational changes upon binding. nih.govresearchgate.net
Density Functional Theory (DFT) Electronic structure, optimized geometry, vibrational frequencies.
X-ray Crystallography Precise solid-state molecular structure and intermolecular interactions. nih.gov

Exploration of New Biological Targets and Unraveling Undiscovered Mechanisms of Action

While diketopiperazines are known for a broad range of biological activities, including anticancer, antimicrobial, and neuroprotective effects, the specific targets and mechanisms of action for this compound are still being actively investigated. wustl.edunih.govnih.gov

Recent research has focused on the anticancer properties of DKP derivatives. wustl.edunih.gov Studies have shown that some diketopiperazines can inhibit tubulin polymerization, a critical process in cell division, making them potential antitumor agents. nih.gov The mechanism often involves inducing conformational changes in tubulin, leading to the disruption of microtubule dynamics. nih.gov Furthermore, some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by affecting the expression of key proteins like caspases. researchgate.net

In the context of neuroprotection, the DKP scaffold is being explored for its ability to cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases. nih.gov The rigid structure of the DKP ring contributes to its stability against enzymatic degradation, a favorable property for drug candidates. nih.gov

Future research will likely involve proteomic and genomic approaches to identify novel protein targets and signaling pathways affected by this compound. Understanding these interactions at a molecular level is key to unlocking its full therapeutic potential.

Rational Design of Next-Generation Diketopiperazine-Based Scaffolds for Diverse Applications

The diketopiperazine ring is considered a "privileged scaffold" in drug discovery, meaning it can serve as a versatile template for the design of new therapeutic agents. nih.govwustl.edu The this compound structure offers multiple sites for chemical modification, allowing for the creation of libraries of new compounds with diverse functionalities.

By modifying the substituents on the piperazine ring, researchers can fine-tune the compound's properties, such as solubility, binding affinity, and biological activity. For example, introducing hydrophobic groups can enhance the binding to certain protein targets. nih.gov The development of bicyclic DKP scaffolds, created through techniques like ring-closure metathesis, has led to molecules with unique three-dimensional structures and selective inhibitory effects on specific receptors, such as P2Y receptors. nih.gov

Computational methods are also playing a crucial role in the rational design of new DKP-based drugs. Molecular docking and dynamics simulations are used to predict the binding affinity of newly designed analogs to their targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain, which is implicated in various cancers. researchgate.net This in silico screening allows for the prioritization of the most promising candidates for synthesis and experimental validation. researchgate.net

The integration of the DKP scaffold into cell-penetrating peptides is another innovative approach, creating peptidomimetics that can act as shuttles to deliver anticancer drugs into cells. rsc.org These next-generation scaffolds hold promise for developing more targeted and effective therapies for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-Benzyl-piperazine-2,5-dione?

  • Methodology : The compound can be synthesized via enantioselective routes using chiral catalysts. For example, benzyl-protected intermediates are formed through condensation reactions, followed by deprotection and cyclization. Key steps include:

  • Use of Lewis acids (e.g., BF₃·OEt₂) to enhance reaction selectivity.
  • Purification via recrystallization (e.g., CH₂Cl₂/MeOH solvent systems) or chromatography.
  • Yield optimization by controlling temperature (e.g., 60–80°C) and solvent polarity .
    • Characterization : Confirmed by LC-MS (purity >95%), HRMS for molecular weight, and CSP-HPLC for enantiomeric excess analysis .

Q. How is the structural integrity of this compound validated?

  • Techniques :

  • ¹H/¹³C NMR : Assign chemical shifts for benzyl protons (δ ~7.3 ppm) and carbonyl groups (δ ~170 ppm).
  • ATR-IR : Identify C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) vibrations.
  • X-ray crystallography (if available): Resolve bond angles and stereochemistry .

Q. What biological activities are associated with this compound?

  • Key Findings :

ActivityTarget OrganismEC₅₀/IC₅₀Mechanism
AlgicidalMicrocystis aeruginosa4.72 µg/mLDisrupts cyanobacterial membranes; regulated by C4-HSL quorum sensing .
  • Experimental Design : Bioassays involve exposing cyanobacterial cultures to serial dilutions and measuring chlorophyll-a degradation .

Advanced Research Questions

Q. How does quorum sensing (QS) regulate the biosynthesis of this compound?

  • Mechanistic Insight :

  • C4-HSL Signaling : In Aeromonas sp. GLY-2107, C4-HSL upregulates algicidal compound production.
  • Negative Feedback : this compound may suppress QS at high concentrations, creating a feedback loop.
    • Methodology :
  • Use QS-deficient mutants to compare compound yields.
  • Quantify C4-HSL via LC-MS/MS in wild-type vs. mutant strains .

Q. What strategies improve enantioselective synthesis of this compound?

  • Optimization Approaches :

  • Chiral Auxiliaries : Employ (R)-BINOL-derived catalysts for asymmetric induction.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control.
  • Kinetic Resolution : Use lipases or transition-metal complexes to separate enantiomers .
    • Data Analysis : Monitor enantiomeric excess (ee) via CSP-HPLC with chiral columns (e.g., Chiralpak AD-H) .

Q. How do structural modifications impact the algicidal efficacy of this compound?

  • Comparative Analysis :

DerivativeModificationEC₅₀ (µg/mL)Notes
(R)-3-BenzylNone (parent)4.72Baseline activity
3-MethylindoleIndole substitution1.10Enhanced membrane penetration .
  • Methodology :
  • Synthesize analogs via alkylation/acylation of the piperazine core.
  • Test derivatives in algal growth inhibition assays .

Methodological Notes

  • Avoid Contamination : Store this compound at -20°C in anhydrous conditions to prevent hydrolysis.
  • Ethical Compliance : Use only for in-vitro research; human/animal applications are prohibited .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.